molecular formula C11H18O2 B14189759 (2S,5R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane CAS No. 920324-21-6

(2S,5R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane

Cat. No.: B14189759
CAS No.: 920324-21-6
M. Wt: 182.26 g/mol
InChI Key: RSDHUZXFIDRLHR-WDEREUQCSA-N
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Description

(2S,5R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[44]nonane is a spirocyclic compound characterized by a unique structure that includes a dioxaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane typically involves the use of chiral auxiliaries and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of lithium aluminium hydride (LiAlH4) reduction of phenyl alkyl ketones, employing chiral spiro [4.4]nonane-1,6-diol as a chiral modifier . This method yields the corresponding alcohol with high enantiomeric excess (85-90%).

Industrial Production Methods

While specific industrial production methods for (2S,5R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions, such as those involving LiAlH4, are commonly used to produce alcohols from ketones.

    Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: LiAlH4 is a widely used reducing agent for this compound.

    Substitution: Reagents such as alkyl halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include alcohols, ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S,5R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,5R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane involves its interaction with molecular targets through its chiral centers. The compound can form specific interactions with enzymes and receptors, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,5R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane is unique due to its specific stereochemistry and the presence of the dioxaspiro ring system. This structural feature imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

CAS No.

920324-21-6

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

(2S,5R)-2-but-3-enyl-1,6-dioxaspiro[4.4]nonane

InChI

InChI=1S/C11H18O2/c1-2-3-5-10-6-8-11(13-10)7-4-9-12-11/h2,10H,1,3-9H2/t10-,11+/m0/s1

InChI Key

RSDHUZXFIDRLHR-WDEREUQCSA-N

Isomeric SMILES

C=CCC[C@H]1CC[C@]2(O1)CCCO2

Canonical SMILES

C=CCCC1CCC2(O1)CCCO2

Origin of Product

United States

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